molecular formula C18H17ClF3N3O2 B2413607 1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea CAS No. 346661-12-9

1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea

Cat. No.: B2413607
CAS No.: 346661-12-9
M. Wt: 399.8
InChI Key: ZTDVFYHZXMOGPE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves the reaction of 3-chloroaniline with 2-morpholin-4-yl-5-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its interaction with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(2-pyridin-4-YL-5-(trifluoromethyl)phenyl)urea
  • 1-(3-Chlorophenyl)-3-(2-piperidin-4-YL-5-(trifluoromethyl)phenyl)urea

Uniqueness

1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is unique due to the presence of the morpholine ring, which can impart specific biological activities and properties. This structural feature may enhance its interaction with certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O2/c19-13-2-1-3-14(11-13)23-17(26)24-15-10-12(18(20,21)22)4-5-16(15)25-6-8-27-9-7-25/h1-5,10-11H,6-9H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDVFYHZXMOGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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